molecular formula C16H11BrF3N3O2 B10904421 Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B10904421
M. Wt: 414.18 g/mol
InChI Key: OSNCTYXJVYMZJY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications . The presence of bromophenyl and trifluoromethyl groups enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of aminopyrazoles with various reagents. Common methods include:

Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Types of Reactions:

Common Reagents and Conditions:

  • Nucleophiles: Used in substitution reactions to introduce different functional groups.
  • Oxidizing and Reducing Agents: Employed to modify the oxidation state of the compound.

Major Products:

  • Substituted Derivatives: Formed through substitution reactions.
  • Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.

Mechanism of Action

The mechanism of action of ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H11BrF3N3O2

Molecular Weight

414.18 g/mol

IUPAC Name

ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C16H11BrF3N3O2/c1-2-25-15(24)12-8-14-21-11(9-3-5-10(17)6-4-9)7-13(16(18,19)20)23(14)22-12/h3-8H,2H2,1H3

InChI Key

OSNCTYXJVYMZJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

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